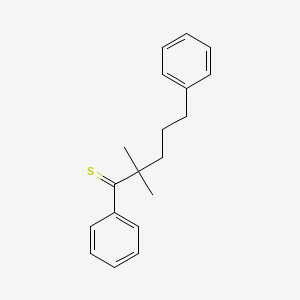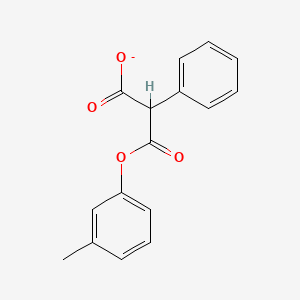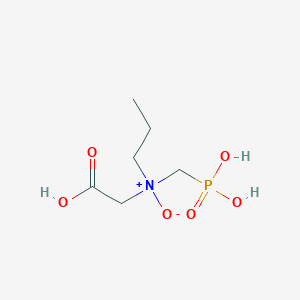
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial processes. The unique structure of this compound allows it to interact with various biological and chemical systems, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide typically involves the reaction of a primary amine with phosphonomethylating agents under controlled conditions. The reaction may proceed through a series of steps, including the formation of intermediate compounds, followed by oxidation to achieve the final product. Common reagents used in the synthesis include formaldehyde, phosphorous acid, and hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Under specific conditions, it can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorous compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Applied in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide include other organophosphorus compounds, such as:
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)phosphonic acid
- N-(Phosphonomethyl)propan-1-amine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
53792-68-0 |
|---|---|
Molecular Formula |
C6H14NO6P |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
N-(carboxymethyl)-N-(phosphonomethyl)propan-1-amine oxide |
InChI |
InChI=1S/C6H14NO6P/c1-2-3-7(10,4-6(8)9)5-14(11,12)13/h2-5H2,1H3,(H,8,9)(H2,11,12,13) |
InChI Key |
CZFIQVICPWOZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


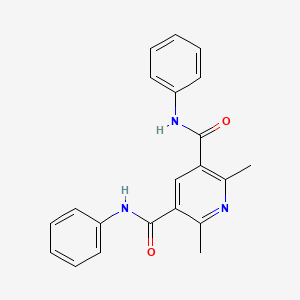
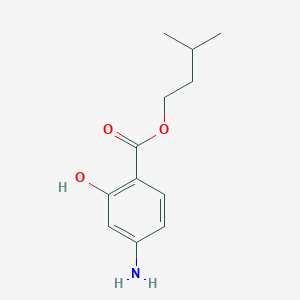
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
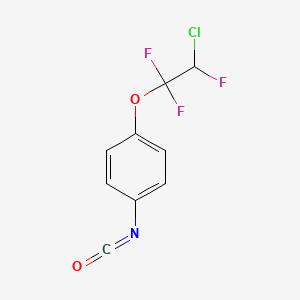
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
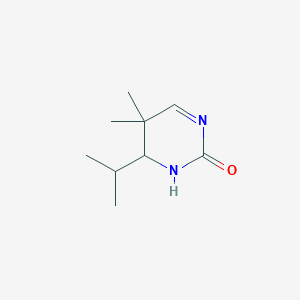
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
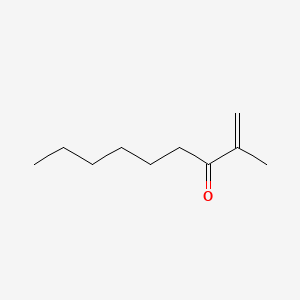

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)

